molecular formula C20H26O5 B610943 Sphaeropsidin A CAS No. 38991-80-9

Sphaeropsidin A

Cat. No.: B610943
CAS No.: 38991-80-9
M. Wt: 346.42
InChI Key: FEKFUWWVNCCROX-SQWSIXGCSA-N
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Description

Sphaeropsidin A is the main phytotoxin produced by Diplodia cupressi.

Scientific Research Applications

Anticancer Potential

Sphaeropsidin A (SphA) has shown remarkable potential in cancer research due to its potent and cell-specific anticancer activity. It has demonstrated promising effects against drug-resistant melanoma and kidney cancer, showcasing its ability to overcome apoptosis and multidrug resistance in cancer cells. The modulation of ion-transporter activity by SphA is a novel approach to cancer treatment, indicating its utility in developing new anticancer agents (Masi & Evidente, 2021) (Masi, Cimmino, Maddau, Kornienko, Tuzi, & Evidente, 2016).

Applications in Agriculture

SphA has demonstrated significant applications in agriculture. It exhibits strong antibacterial activity against certain pathogens like Xanthomonas oryzae pv. oryzae, a major causal agent of bacterial blight in rice. This indicates its potential as a natural product for developing novel agricultural compounds (Evidente, Venturi, Masi, Degrassi, Cimmino, Maddau, & Andolfi, 2011).

Insecticidal Properties

This compound also exhibits insecticidal properties. It has shown oral toxicity against certain lepidopteran pests, suggesting its role as a natural defensive compound in plants harboring SphA-producing fungi (Di Lelio, Salvatore, Della Greca, Mahamedi, Alves, Berraf-Tebbal, Volpe, Russo, Becchimanzi, Nicoletti, & Andolfi, 2022).

Antimicrobial and Anti-Biofilm Properties

This compound has shown antimicrobial activity against several antibiotic-resistant Gram-negative and Gram-positive bacteria. Its ability to disrupt biofilm formation, particularly in methicillin-resistant S. aureus (MRSA) and P. aeruginosa, underscores its potential in addressing antimicrobial resistance and treating biofilm-related infections (Roscetto, Masi, Esposito, Di Lecce, Delicato, Maddau, Calabrò, Evidente, & Catania, 2020).

Properties

CAS No.

38991-80-9

Molecular Formula

C20H26O5

Molecular Weight

346.42

IUPAC Name

(2R,4aR,4bR,8aS,9S)-4a,9-dihydroxy-2,8,8-trimethyl-2-vinyl-2,3,4,4a,5,6,7,8,8a,9-decahydro-10H-9,4b-(epoxymethano)phenanthrene-10,12-dione

InChI

InChI=1S/C20H26O5/c1-5-17(4)9-10-19(23)12(11-17)13(21)20(24)14-16(2,3)7-6-8-18(14,19)15(22)25-20/h5,11,14,23-24H,1,6-10H2,2-4H3/t14-,17-,18-,19+,20+/m0/s1

InChI Key

FEKFUWWVNCCROX-SQWSIXGCSA-N

SMILES

O=C1C2=C[C@@](C)(C=C)CC[C@]2(O)[C@@]34CCCC(C)(C)[C@]3([H])[C@]1(O)OC4=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Sphaeropsidin A;  LL-S491beta;  LL S491beta;  LLS491beta;  Antibiotic LL-S491beta;  Sphaeropsidin A, (+)-; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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